

CAS number and molecular weight of 6-Bromo-2-naphthyl beta-D-galactopyranoside.

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Compound of Interest

Compound Name: 6-Bromo-2-naphthyl beta-D-galactopyranoside

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Technical Guide: 6-Bromo-2-naphthyl β -D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Bromo-2-naphthyl β -D-galactopyranoside, a chromogenic substrate for the enzyme β -galactosidase. This document details its chemical properties, including its CAS number and molecular weight, and presents a comprehensive guide to its application in β -galactosidase assays. Detailed experimental protocols, data presentation, and a discussion of its mechanism of action are included to support researchers in its effective utilization.

Introduction

6-Bromo-2-naphthyl β -D-galactopyranoside is a key reagent in molecular biology and biotechnology, primarily employed for the detection and quantification of β -galactosidase activity.^{[1][2][3]} Its utility stems from its property as a chromogenic substrate; upon enzymatic cleavage by β -galactosidase, it releases 6-bromo-2-naphthol, a yellow, insoluble product, providing a visual and quantifiable measure of enzyme activity.^{[1][2][3]} This characteristic makes it a valuable tool in various applications, including monitoring gene expression in

reporter gene assays, identifying bacterial colonies in microbiological screening, and in enzyme-linked immunosorbent assays (ELISAs).

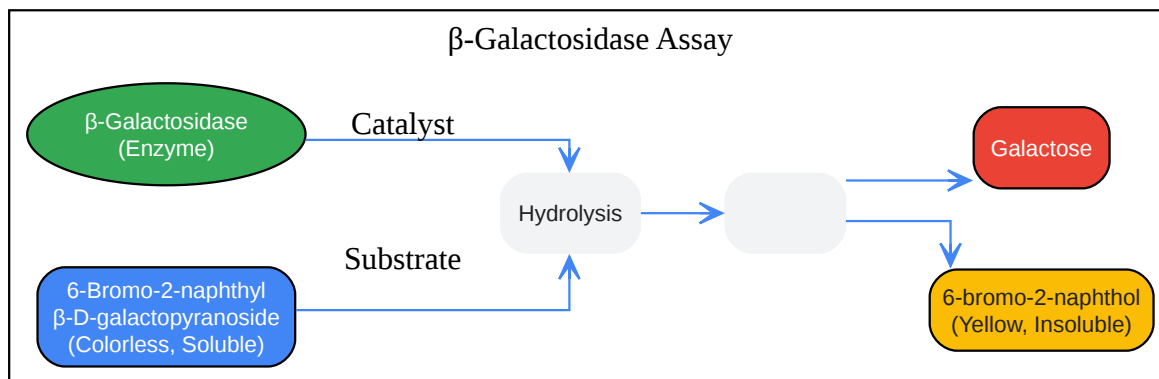
Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 6-Bromo-2-naphthyl β -D-galactopyranoside is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
CAS Number	15572-30-2	[4]
Molecular Weight	385.21 g/mol	[4]
Molecular Formula	C ₁₆ H ₁₇ BrO ₆	[4]
Appearance	Off-white to beige powder	
Solubility	Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	[5]
Storage	Store at 2°C - 8°C, protected from light.	[6]

Mechanism of Action

The functionality of 6-Bromo-2-naphthyl β -D-galactopyranoside as a chromogenic substrate is based on a straightforward enzymatic reaction. The enzyme β -galactosidase catalyzes the hydrolysis of the β -glycosidic bond in the molecule, cleaving it into two products: galactose and 6-bromo-2-naphthol. The latter product, 6-bromo-2-naphthol, is a yellow, insoluble precipitate. The intensity of the yellow color is directly proportional to the amount of 6-bromo-2-naphthol produced, which in turn corresponds to the activity of the β -galactosidase enzyme.



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Fig. 1: Enzymatic hydrolysis of 6-Bromo-2-naphthyl β-D-galactopyranoside.

Experimental Protocols

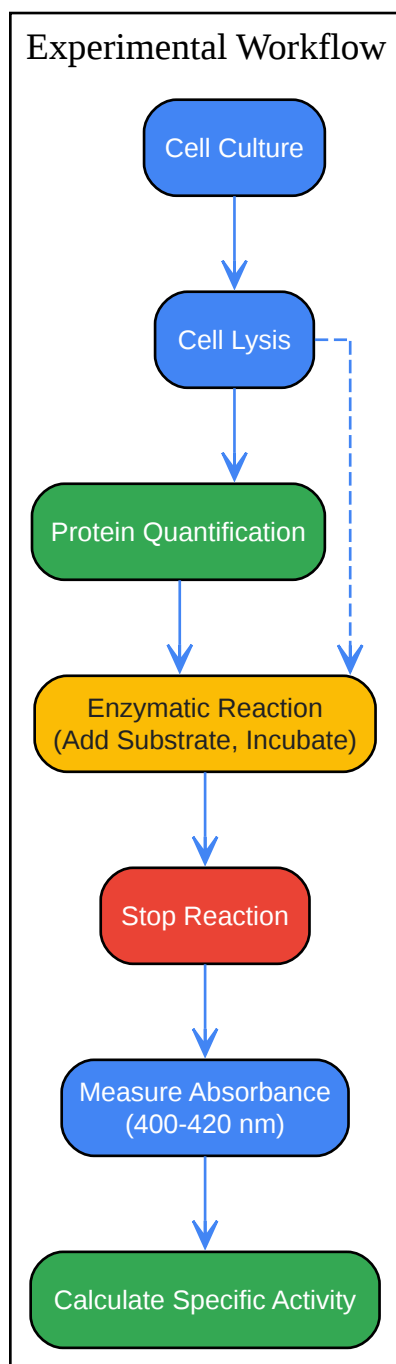
While many published protocols for β-galactosidase assays utilize o-nitrophenyl-β-D-galactopyranoside (ONPG), the general principles are readily adaptable for use with 6-Bromo-2-naphthyl β-D-galactopyranoside. Below is a generalized protocol for a colorimetric β-galactosidase assay in cell lysates.

4.1. Reagents and Buffers

- Lysis Buffer: (e.g., 100 mM potassium phosphate, pH 7.8, 1 mM DTT). The specific composition may vary depending on the cell type.
- Assay Buffer (Z-buffer): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.
- Substrate Solution: Prepare a stock solution of 6-Bromo-2-naphthyl β-D-galactopyranoside in a suitable organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and dilute to the desired final concentration in Assay Buffer just before use.
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

4.2. Assay Procedure (96-well plate format)

- Cell Lysis:
 - Culture cells to the desired density.
 - Wash cells with 1X PBS and then lyse the cells using the chosen Lysis Buffer and method (e.g., freeze-thaw cycles, sonication, or commercially available lysis reagents).
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the β -galactosidase activity.
- Enzymatic Reaction:
 - Add a specific volume of cell lysate to each well of a 96-well plate.
 - Add the freshly prepared Substrate Solution to each well to initiate the reaction. The final concentration of the substrate should be optimized for the specific experimental conditions.
 - Incubate the plate at 37°C. The incubation time will depend on the level of enzyme activity and should be determined empirically.
- Stopping the Reaction:
 - Stop the reaction by adding the Stop Solution to each well.
- Data Acquisition:
 - Measure the absorbance of the yellow product at a wavelength of 400-420 nm using a microplate reader.
- Calculation of Activity:
 - Normalize the absorbance readings to the protein concentration and the incubation time to calculate the specific activity of β -galactosidase.



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Fig. 2: General workflow for a β -galactosidase assay.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature to suggest that 6-Bromo-2-naphthyl β -D-galactopyranoside or its hydrolysis product, 6-bromo-2-naphthol, are directly involved in modulating specific intracellular signaling pathways. The primary role of this compound is as an inert chromogenic substrate that, upon enzymatic action, produces a detectable signal.

The hydrolysis product, 6-bromo-2-naphthol, is a flavonoid-like molecule.^{[7][8]} While some flavonoids have been reported to exhibit biological activities, the specific effects of 6-bromo-2-naphthol on cellular signaling have not been extensively studied in the context of its generation during a β -galactosidase assay. Its main relevance in this application is its physical property of being a colored precipitate, which allows for the quantification of enzyme activity. Recent research has explored the use of 6-bromo-2-naphthol as a photoacid catalyst, a property that is dependent on its excitation by visible light and is distinct from its role in the β -galactosidase assay.^[9]

Applications in Research and Drug Development

The β -galactosidase reporter gene system, which utilizes substrates like 6-Bromo-2-naphthyl β -D-galactopyranoside, is a cornerstone of modern biological research.

- **Reporter Gene Assays:** To study gene expression and regulation, the lacZ gene (encoding β -galactosidase) is often linked to a promoter of interest. The activity of the enzyme, measured using a chromogenic assay, serves as a readout for the activity of the promoter.
- **Drug Screening:** High-throughput screening assays can be developed to identify compounds that modulate gene expression. In such assays, a decrease or increase in the yellow color produced from 6-Bromo-2-naphthyl β -D-galactopyranoside can indicate the effect of a test compound on the target promoter.
- **Microbiology:** In microbial genetics, this substrate can be used in "blue-white screening" (though X-gal is more common for a blue color) to differentiate bacterial colonies that have taken up a plasmid containing the lacZ gene from those that have not.

Conclusion

6-Bromo-2-naphthyl β -D-galactopyranoside is a reliable and effective chromogenic substrate for the detection and quantification of β -galactosidase activity. Its well-defined chemical

properties and straightforward mechanism of action make it a valuable tool for researchers in various fields. While a specific, standardized protocol is not as prevalent as for other substrates like ONPG, the principles of the assay are transferable. Future research may explore any potential biological activities of its hydrolysis product, 6-bromo-2-naphthol, but its current utility lies firmly in its role as a reporter of enzyme function.

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